2-Chloro-4-ethoxy-5-iodobenzonitrile
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Overview
Description
2-Chloro-4-ethoxy-5-iodobenzonitrile is an organic compound with the molecular formula C9H7ClINO and a molecular weight of 307.52 g/mol . This compound is characterized by the presence of chloro, ethoxy, and iodo substituents on a benzonitrile core, making it a valuable intermediate in organic synthesis and pharmaceutical research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-ethoxy-5-iodobenzonitrile typically involves the halogenation and nitrile formation of a suitable aromatic precursor. One common method includes the ethoxylation of 2-chloro-5-iodobenzonitrile under controlled conditions . The reaction conditions often involve the use of an appropriate base and solvent to facilitate the substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and nitrile formation processes, utilizing advanced chemical reactors and purification techniques to ensure high yield and purity .
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: The compound can be subjected to oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium ethoxide or potassium tert-butoxide in an appropriate solvent.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2-Chloro-4-ethoxy-5-iodobenzonitrile has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-4-ethoxy-5-iodobenzonitrile involves its interaction with specific molecular targets, depending on its application. In pharmaceutical research, it may act as a precursor to active pharmaceutical ingredients that target enzymes, receptors, or other biomolecules . The pathways involved can vary widely based on the specific derivative or application being studied .
Comparison with Similar Compounds
- 2-Chloro-4-ethoxybenzonitrile
- 2-Chloro-5-iodobenzonitrile
- 4-Ethoxy-5-iodobenzonitrile
Comparison: 2-Chloro-4-ethoxy-5-iodobenzonitrile is unique due to the presence of both chloro and iodo substituents, which can significantly influence its reactivity and applications compared to similar compounds.
Properties
IUPAC Name |
2-chloro-4-ethoxy-5-iodobenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClINO/c1-2-13-9-4-7(10)6(5-12)3-8(9)11/h3-4H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIAYLUOAPLQAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)Cl)C#N)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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